

Application Note: Measuring Metabolic Changes with SH379 Using the Seahorse XF Assay

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Compound of Interest

Compound Name: SH379

Cat. No.: B12416001

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular metabolism is a dynamic process that is fundamental to cell health, function, and response to therapeutic agents. The Agilent Seahorse XF Analyzer is a powerful tool that allows for the real-time measurement of the two major energy-producing pathways in live cells: mitochondrial respiration and glycolysis.[1][2][3][4] This is achieved by measuring the oxygen consumption rate (OCR) as an indicator of oxidative phosphorylation (OXPHOS) and the extracellular acidification rate (ECAR) as an indicator of glycolysis.[3][5][6]

This application note provides a detailed protocol for using the Seahorse XF Cell Mito Stress Test to investigate the metabolic effects of a novel small molecule, **SH379**. The Seahorse XF Cell Mito Stress Test is a standard assay that utilizes serial injections of mitochondrial respiratory chain inhibitors to reveal key parameters of mitochondrial function.[7][8] The inhibitors—oligomycin, FCCP, and a mixture of rotenone and antimycin A—allow for the detailed assessment of basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.[5][7] By treating cells with **SH379**, researchers can elucidate the compound's impact on cellular bioenergetics, providing critical insights into its mechanism of action and potential therapeutic applications.

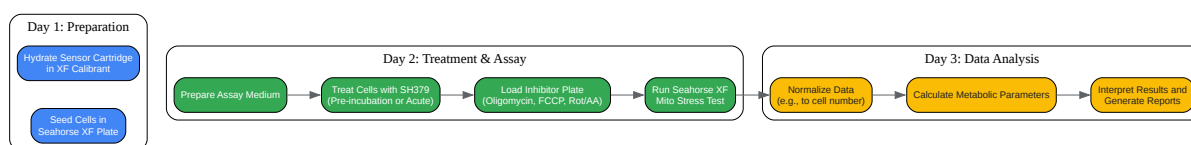
Key Principles of the Seahorse XF Cell Mito Stress Test

The Seahorse XF Cell Mito Stress Test dissects the components of the electron transport chain (ETC) to provide a comprehensive profile of mitochondrial function.[7][8] The assay involves the sequential injection of four compounds:

- Oligomycin: An ATP synthase (Complex V) inhibitor that blocks mitochondrial ATP production. The resulting decrease in OCR represents the portion of basal respiration dedicated to ATP synthesis.[5][7]
- Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP): An uncoupling agent that disrupts the mitochondrial membrane potential, causing maximal oxygen consumption by the ETC.[7] This reveals the maximal respiratory capacity of the cells.
- Rotenone & Antimycin A: A combination of a Complex I and a Complex III inhibitor, which completely shuts down mitochondrial respiration.[7] The remaining OCR is due to non-mitochondrial processes.

Experimental Workflow Overview

The general workflow for assessing the metabolic effects of **SH379** using the Seahorse XF platform involves several key stages, from initial cell culture to data analysis.



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Caption: General experimental workflow for the Seahorse XF assay.

Detailed Experimental Protocols

I. Cell Seeding for Seahorse XF Analysis

Materials:

- Seahorse XF96 or XF24 cell culture microplates
- Cell culture medium appropriate for the cell line
- Cells of interest
- Optional: Poly-D-Lysine or other coating agent for suspension or weakly adherent cells

Protocol:

- The day before the assay, harvest and count the cells.
- Determine the optimal cell seeding density. This is a critical parameter that needs to be optimized for each cell type to ensure that the OCR and ECAR values fall within the instrument's linear range. A cell titration experiment is highly recommended.
- Seed the cells at the optimized density in a Seahorse XF cell culture microplate. For a 96-well plate, the volume is typically 80 μ L.
- Ensure even cell distribution by gently shaking the plate side-to-side and front-to-back before placing it in a 37°C, CO₂ incubator overnight.

II. Preparation of SH379 and Mitochondrial Inhibitors

Materials:

- **SH379** (stock solution of known concentration)
- Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
- Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Protocol:

- **SH379** Working Solutions:

- For pre-incubation: Prepare working solutions of **SH379** in cell culture medium at the desired final concentrations.
 - For acute treatment: Prepare a concentrated stock of **SH379** in Seahorse XF Assay Medium that will be loaded into the injection ports of the sensor cartridge. The concentration should be 10x the final desired concentration in the well.
 - Mitochondrial Inhibitor Working Solutions:
 - Reconstitute the lyophilized Oligomycin, FCCP, and Rotenone/Antimycin A from the Seahorse XF Cell Mito Stress Test Kit according to the manufacturer's instructions to create concentrated stock solutions.
 - On the day of the assay, dilute the inhibitor stock solutions in Seahorse XF Assay Medium to the final working concentrations. These will be loaded into the injection ports. Optimal concentrations may need to be determined empirically for the specific cell line being used.
- [\[9\]](#)

III. Seahorse XF Cell Mito Stress Test Protocol

Materials:

- Seahorse XF Calibrant solution
- Seahorse XF Sensor Cartridge
- Seeded Seahorse XF cell culture microplate
- Prepared **SH379** and inhibitor working solutions
- Seahorse XF Analyzer

Protocol:

One Day Before Assay:

- Hydrate the Seahorse XF Sensor Cartridge by adding 200 μ L of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.

- Incubate the hydrated cartridge at 37°C in a non-CO2 incubator overnight.

Day of Assay:

- Medium Exchange:
 - Warm the Seahorse XF Assay Medium to 37°C.
 - Remove the seeded cell culture plate from the incubator.
 - Carefully remove the cell culture medium and wash the cells twice with the warmed Seahorse XF Assay Medium.
 - Add the final volume of assay medium to each well (e.g., 180 µL for a 96-well plate).
 - Place the cell plate in a 37°C non-CO2 incubator for 1 hour prior to the assay.
- **SH379** Treatment:
 - Long-term exposure: If investigating the long-term effects, **SH379** should be added to the cells for the desired duration (e.g., 4 to 72 hours) before the assay.^[9]
 - Acute exposure: For acute effects, **SH379** will be injected during the Seahorse assay from port A.
- Load Sensor Cartridge:
 - Remove the hydrated sensor cartridge from the incubator.
 - Load the appropriate volumes of the **SH379** (for acute treatment) and inhibitor working solutions into the designated injection ports (A, B, C, D) of the sensor cartridge.
- Run the Assay:
 - Calibrate the Seahorse XF Analyzer with the sensor cartridge.
 - Once calibration is complete, replace the calibrant plate with the cell culture plate and start the assay. The instrument will measure the basal OCR before sequentially injecting the

compounds and measuring the OCR after each injection.^[10]

Data Presentation and Analysis

The data generated from the Seahorse XF Cell Mito Stress Test can be used to calculate several key parameters of mitochondrial function. These parameters provide a detailed picture of how **SH379** affects cellular bioenergetics.

Table 1: Key Parameters of Mitochondrial Respiration

Parameter	Calculation	Biological Significance
Basal Respiration	(Last rate measurement before first injection) – (Non-mitochondrial respiration rate)	The baseline oxygen consumption of the cells.
ATP-Linked Respiration	(Last rate measurement before oligomycin injection) – (Minimum rate measurement after oligomycin injection)	The portion of basal respiration used for ATP synthesis. ^[6]
Proton Leak	(Minimum rate measurement after oligomycin injection) – (Non-mitochondrial respiration rate)	Oxygen consumption not coupled to ATP production, often associated with mitochondrial damage or regulation.
Maximal Respiration	(Maximum rate measurement after FCCP injection) – (Non-mitochondrial respiration rate)	The maximum oxygen consumption rate the cell can achieve.
Spare Respiratory Capacity	(Maximal respiration rate) – (Basal respiration rate)	The cell's ability to respond to an increased energy demand. ^[7]
Non-Mitochondrial Respiration	Minimum rate measurement after Rotenone/Antimycin A injection	Oxygen consumption from cellular processes outside of the mitochondria.

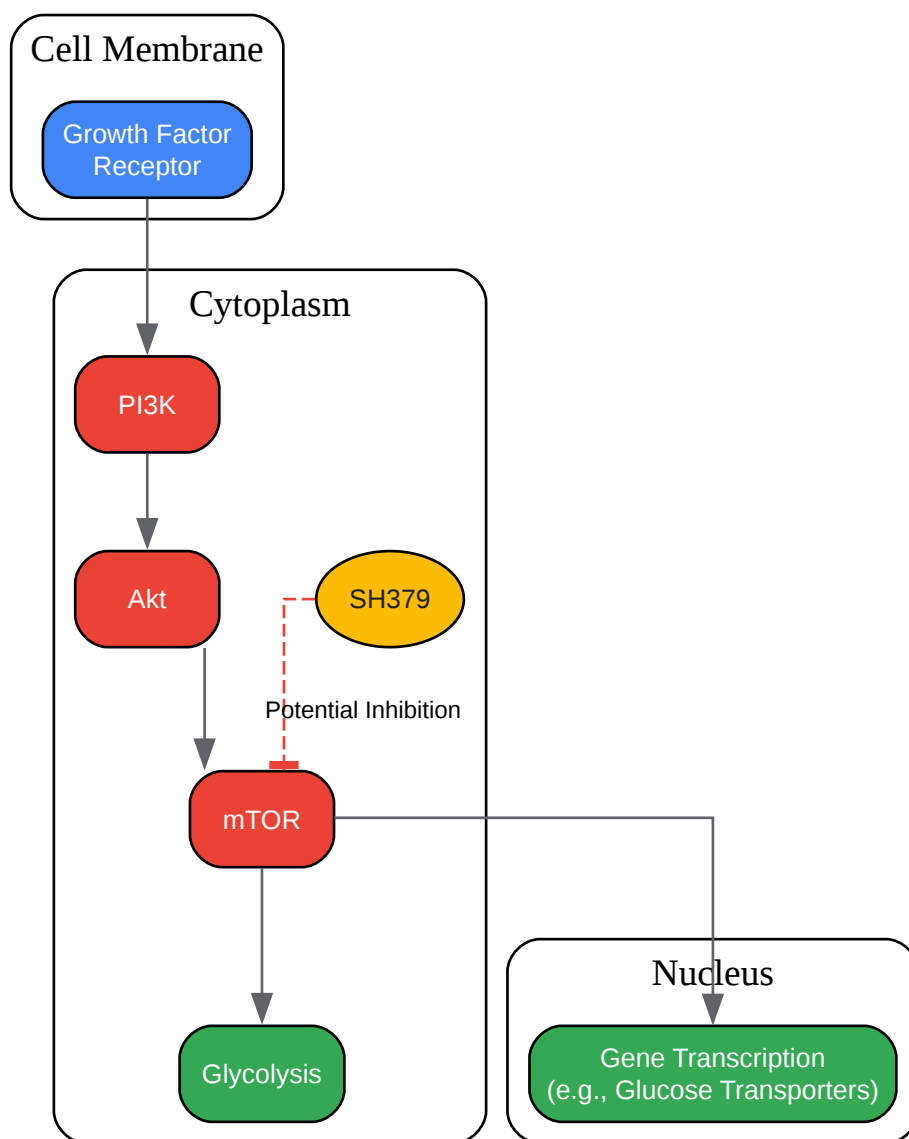
Table 2: Hypothetical Data Summary of SH379 Effects on Mitochondrial Function (OCR in pmol/min)

Treatment Group	Basal Respiration	ATP-Linked Respiration	Maximal Respiration	Spare Respiratory Capacity
Vehicle Control	150 ± 10	100 ± 8	300 ± 20	150 ± 15
SH379 (1 µM)	120 ± 9	80 ± 7	200 ± 15	80 ± 10
SH379 (10 µM)	80 ± 7	50 ± 5	110 ± 12	30 ± 8

Data are represented as mean ± standard deviation for illustrative purposes.

Signaling Pathway Visualization

Metabolic pathways are intricately linked with cellular signaling. For example, pathways like the PI3K/Akt/mTOR pathway are known to regulate glucose uptake and utilization.[\[11\]](#) A compound like **SH379** could potentially impact these signaling cascades, leading to the observed metabolic changes.



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Caption: A potential signaling pathway affected by **SH379**.

Conclusion

The Seahorse XF Cell Mito Stress Test provides a robust and sensitive method for characterizing the metabolic phenotype of cells and for determining the effects of novel compounds like **SH379** on mitochondrial function. By following the detailed protocols outlined in this application note, researchers can generate high-quality, reproducible data to advance their understanding of cellular metabolism in the context of drug discovery and development.

The quantitative data, presented in clear tabular format, and the visualization of relevant biological pathways will aid in the interpretation of the metabolic effects of **SH379**.

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